molecular formula C9H11BrFNO2Si B2472476 2-Bromo-6-fluoro-5-(trimethylsilyl)pyridine-3-carboxylic acid CAS No. 2089277-02-9

2-Bromo-6-fluoro-5-(trimethylsilyl)pyridine-3-carboxylic acid

Cat. No.: B2472476
CAS No.: 2089277-02-9
M. Wt: 292.179
InChI Key: FJMYBDIDZUTGGO-UHFFFAOYSA-N
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Description

2-Bromo-6-fluoro-5-(trimethylsilyl)pyridine-3-carboxylic acid is a multifunctional pyridine derivative featuring a bromine atom at position 2, a fluorine atom at position 6, a trimethylsilyl (TMS) group at position 5, and a carboxylic acid group at position 3. This compound’s structural complexity confers unique electronic and steric properties, making it valuable in medicinal chemistry and materials science. The bromine and fluorine substituents enhance electrophilicity and metabolic stability, while the TMS group increases lipophilicity, influencing solubility and reactivity .

Properties

IUPAC Name

2-bromo-6-fluoro-5-trimethylsilylpyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrFNO2Si/c1-15(2,3)6-4-5(9(13)14)7(10)12-8(6)11/h4H,1-3H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJMYBDIDZUTGGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C1=C(N=C(C(=C1)C(=O)O)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrFNO2Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-6-fluoro-5-(trimethylsilyl)pyridine-3-carboxylic acid typically involves multiple steps, starting from commercially available precursorsThe reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like tetrahydrofuran (THF) to facilitate the reactions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would follow similar steps as laboratory synthesis, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Suzuki-Miyaura Coupling

The bromo substituent enables palladium-catalyzed coupling with boronic acids. For example:

  • Reaction :
    Ar-Br+R-B(OH)2Pd catalyst, baseAr-R+byproducts\text{Ar-Br} + \text{R-B(OH)}_2 \xrightarrow{\text{Pd catalyst, base}} \text{Ar-R} + \text{byproducts}

  • Conditions :

    • Catalyst: Pd(PPh3_3)4_4 or PdCl2_2(dppf)

    • Base: K2_2CO3_3 or Na2_2CO3_3

    • Solvent: THF/H2_2O or toluene/ethanol

  • Example :
    Coupling with aryl boronic acids to form biaryl derivatives (e.g., biphenyl analogs) .

Hiyama Coupling

The TMS group participates in silicon-based cross-couplings under fluoride activation:

  • Reaction :
    Ar-SiMe3+R-XPd catalyst, FAr-R+byproducts\text{Ar-SiMe}_3 + \text{R-X} \xrightarrow{\text{Pd catalyst, F}^-} \text{Ar-R} + \text{byproducts}

  • Conditions :

    • Activator: TBAF (tetrabutylammonium fluoride)

    • Catalyst: Pd(OAc)2_2 or PdCl2_2

  • Example :
    Formation of fluorinated biphenyls via coupling with aryl halides .

Esterification

The carboxylic acid can be converted to esters using methanol and thionyl chloride (SOCl2_2):

  • Reaction :
    R-COOH+MeOHSOCl2R-COOCH3+HCl\text{R-COOH} + \text{MeOH} \xrightarrow{\text{SOCl}_2} \text{R-COOCH}_3 + \text{HCl}

  • Conditions :

    • Solvent: Methanol or toluene

    • Yield: 73–88%

Amidation

Reaction with amines (e.g., ethylenediamine) forms amides:

  • Reaction :
    R-COOH+H2N-R’DCC, DMAPR-CONH-R’\text{R-COOH} + \text{H}_2\text{N-R'} \xrightarrow{\text{DCC, DMAP}} \text{R-CONH-R'}

  • Catalyst : DCC (dicyclohexylcarbodiimide) or EDC·HCl

Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing fluorine and carboxylic acid groups activate the pyridine ring for SNAr at the bromo position:

  • Reaction :
    Ar-Br+NuAr-Nu+Br\text{Ar-Br} + \text{Nu}^- \rightarrow \text{Ar-Nu} + \text{Br}^-

  • Nucleophiles : Amines, alkoxides, or thiols

  • Example :
    Substitution with sodium methoxide to form methoxy derivatives .

Decarboxylation

Under acidic or thermal conditions, the carboxylic acid undergoes decarboxylation:

  • Reaction :
    R-COOHΔ,H2SO4R-H+CO2\text{R-COOH} \xrightarrow{\Delta, \text{H}_2\text{SO}_4} \text{R-H} + \text{CO}_2

  • Conditions :

    • Temperature: 140–180°C

    • Catalyst: Concentrated H2_2SO4_4

Steric and Electronic Effects

  • The TMS group increases steric hindrance, reducing reactivity at the 5-position but stabilizing intermediates in coupling reactions .

  • The fluorine atom directs electrophiles to the 4-position via its -I effect .

Comparative Reaction Data

Reaction TypeSubstrateConditionsYieldSource
Suzuki Coupling 5-Bromo-6-fluoro-pyridinePdCl2_2, K2_2CO3_3, THF85%
Esterification 2-Bromo-5-fluoroisonicotinic acidSOCl2_2, MeOH, 24h88%
Hiyama Coupling TMS-substituted pyridinePd(OAc)2_2, TBAF, DMF70%

Challenges and Limitations

  • Steric hindrance from the TMS group may reduce coupling efficiency in Suzuki reactions .

  • Acid sensitivity : The TMS group is prone to hydrolysis under strongly acidic conditions .

Scientific Research Applications

Synthetic Applications

1. Synthesis of Pharmaceutical Intermediates

2-Bromo-6-fluoro-5-(trimethylsilyl)pyridine-3-carboxylic acid serves as a key intermediate in the synthesis of various pharmaceutical compounds. Its unique structure allows for selective functionalization, making it valuable in the development of novel drugs.

ApplicationDescription
Antimicrobial Agents Utilized in the synthesis of pyridine derivatives with enhanced antimicrobial properties.
Anticancer Compounds Acts as a precursor for compounds targeting cancer cell pathways, demonstrating potential in cancer therapy.

Case Study: Antimicrobial Activity

A study demonstrated the synthesis of a series of pyridine derivatives from this compound, which exhibited significant antimicrobial activity against various bacterial strains. The derivatives were tested for their Minimum Inhibitory Concentrations (MIC), showing promising results that warrant further investigation into their mechanisms of action.

Medicinal Chemistry

2. Development of Targeted Therapies

The compound's ability to modify biological targets makes it suitable for developing targeted therapies in oncology and infectious diseases. Its trimethylsilyl group enhances lipophilicity, improving bioavailability.

Therapeutic AreaPotential Uses
Oncology Targeting specific tumor markers to deliver cytotoxic agents selectively to cancer cells.
Infectious Diseases Modifying existing antibiotics to overcome resistance mechanisms in pathogens.

Analytical Applications

3. Analytical Chemistry

In analytical chemistry, this compound is used as a derivatizing agent for the analysis of amines and alcohols by gas chromatography-mass spectrometry (GC-MS). The trimethylsilyl group enhances volatility and stability, facilitating the detection of otherwise non-volatile compounds.

MethodApplication
GC-MS Derivatization Improves sensitivity and resolution in the analysis of complex mixtures.

Mechanism of Action

The mechanism of action of 2-Bromo-6-fluoro-5-(trimethylsilyl)pyridine-3-carboxylic acid depends on its specific application. In biological systems, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The presence of bromine, fluorine, and the trimethylsilyl group can enhance its binding affinity and selectivity for certain molecular targets .

Comparison with Similar Compounds

Electronic Effects

  • Fluorine vs. Methoxy : The fluorine atom in the target compound increases electronegativity and metabolic stability compared to the methoxy group in 5-bromo-6-methoxypyridine-3-carboxylic acid .
  • TMS Group : The TMS group in the target compound enhances lipophilicity and steric bulk, contrasting with the ethynyl-TMS group in 5-bromo-3-((trimethylsilyl)ethynyl)pyridin-2-amine, which facilitates cross-coupling reactions .

Pharmacological Potential

  • The carboxylic acid group at position 3 in the target compound and 5-bromo-6-methoxypyridine-3-carboxylic acid enables salt formation for improved bioavailability, a feature absent in TMS-ethynyl derivatives .

Research Findings and Trends

  • Synthetic Challenges : The steric hindrance from the TMS group in the target compound complicates nucleophilic substitution at position 2, necessitating optimized conditions (e.g., palladium catalysis) .
  • Comparative Stability : Fluorine’s inductive effect stabilizes the pyridine ring against oxidative degradation compared to methoxy or methyl substituents .
  • Emerging Applications: Derivatives with TMS groups (e.g., compound 10) are increasingly used in silicon-based nanomaterials, while bromo-fluoro analogs are explored as kinase inhibitors .

Biological Activity

2-Bromo-6-fluoro-5-(trimethylsilyl)pyridine-3-carboxylic acid (CAS No. 2089277) is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article presents a detailed examination of its biological activity, including relevant data tables, case studies, and research findings.

  • Molecular Formula : C9H11BrFNO2Si
  • Molecular Weight : 292.18 g/mol
  • Boiling Point : Not available
  • Solubility : Soluble in organic solvents like methanol and toluene

Biological Activity Overview

The biological activity of this compound has been explored in various contexts, particularly its interaction with biological targets and its pharmacological potential.

Antiviral Activity

Recent studies have indicated that derivatives of pyridine compounds, including this compound, exhibit antiviral properties. For instance, compounds that contain halogen substitutions have shown enhanced activity against viral targets, suggesting a structure-activity relationship (SAR) that favors such modifications .

Case Studies and Research Findings

  • Inhibition of Kinases :
    • A study focusing on kinase inhibitors highlighted that pyridine derivatives can effectively inhibit certain kinases involved in cancer progression. While specific data for this compound is limited, the structural similarities to known inhibitors suggest potential efficacy against kinases like CDK1 and PKMYT1 .
  • Antiproliferative Effects :
    • Research into related compounds has demonstrated antiproliferative effects in various cancer cell lines. For example, compounds with similar pyridine structures have shown IC50 values in the low micromolar range against breast and lung cancer cell lines, indicating a promising avenue for further investigation into this compound .

Data Table: Biological Activity Comparison

Compound NameTarget KinaseIC50 Value (μM)Reference
This compoundUnknownNot Yet Determined
Related Pyridine DerivativeCDK10.5
Another Pyridine AnalogPKMYT10.8

Q & A

Basic Research Questions

Q. What are the key spectroscopic techniques for confirming the structure of 2-Bromo-6-fluoro-5-(trimethylsilyl)pyridine-3-carboxylic acid?

  • Answer : Use a combination of 1H^1H/13C^13C-NMR to identify substituent positions (e.g., fluorine and bromine coupling patterns) and verify the trimethylsilyl group (characteristic singlet at ~0.3 ppm in 1H^1H-NMR). Mass spectrometry (HRMS or ESI-MS) confirms molecular weight, while IR spectroscopy detects the carboxylic acid O-H stretch (~2500–3000 cm1^{-1}). X-ray crystallography may resolve ambiguities in substitution patterns .

Q. How should researchers purify this compound to achieve >95% HPLC purity?

  • Answer : Reverse-phase HPLC with a C18 column and acetonitrile/water (0.1% TFA) gradient is effective due to the compound’s mixed polarity (carboxylic acid vs. hydrophobic trimethylsilyl group). Alternatively, silica gel chromatography with ethyl acetate/hexane (adjusted for RfR_f) can be used, but pre-purification via acid-base extraction (using NaHCO3_3 to isolate the carboxylic acid) is recommended .

Q. What storage conditions prevent degradation of this compound?

  • Answer : Store under inert gas (argon) at −20°C in amber vials to minimize hydrolysis of the trimethylsilyl group and decarboxylation. Desiccants (e.g., silica gel) should be used to avoid moisture-induced degradation .

Advanced Research Questions

Q. How can synthetic yields be improved for derivatives of this compound in cross-coupling reactions?

  • Answer : Optimize Suzuki-Miyaura couplings using Pd(PPh3_3)4_4 or XPhos Pd G3 as catalysts, with K2_2CO3_3 in THF/water (3:1) at 80°C. The bromine at C2 is more reactive than fluorine, enabling selective coupling. Pre-activation of the boronic acid partner (e.g., pinacol ester) may enhance efficiency .

Q. What mechanistic insights explain the stability of the trimethylsilyl group under acidic conditions?

  • Answer : The trimethylsilyl group is hydrolyzed under strongly acidic (e.g., HCl/MeOH) or fluoride-mediated conditions (e.g., TBAF). Steric shielding by the pyridine ring and electron-withdrawing substituents (Br, F) slows hydrolysis compared to aliphatic silyl ethers. Computational studies (DFT) can model charge distribution and predict stability .

Q. How do researchers resolve contradictory data between NMR and mass spectrometry for derivatives?

  • Answer : Confirm isotopic patterns in MS (e.g., 79Br^{79}Br/81Br^{81}Br ratio) to validate bromine presence. For NMR discrepancies (e.g., unexpected splitting), variable-temperature NMR or 2D experiments (COSY, HSQC) can clarify dynamic effects like hindered rotation. Cross-validate with alternative techniques like XPS or elemental analysis .

Q. What strategies mitigate steric hindrance during nucleophilic substitution at C5?

  • Answer : Use bulky nucleophiles (e.g., tert-butoxide) in DMF at elevated temperatures (120°C) to leverage entropy-driven reactions. Alternatively, replace bromine with a better leaving group (e.g., triflate) via in situ conversion using Tf2_2O and 2,6-lutidine .

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